Product packaging for 7-isopropyl-1H-indole(Cat. No.:CAS No. 57817-04-6)

7-isopropyl-1H-indole

Cat. No.: B3145654
CAS No.: 57817-04-6
M. Wt: 159.23 g/mol
InChI Key: PRBCLRPANHSTBW-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, holds a position of paramount importance in organic and medicinal chemistry. semanticscholar.orgijsdr.org This structural motif is often described as a "privileged scaffold" because of its prevalence in a vast number of natural products and synthetic molecules with significant biological activity. ijsdr.orgnih.gov Its unique electronic properties, arising from the 10 π-electron system, make it an electron-rich core that is highly amenable to a variety of chemical transformations, particularly electrophilic substitution. irjmets.combhu.ac.in

The indole core is a fundamental building block for numerous essential biomolecules. bohrium.com The amino acid tryptophan, for instance, contains an indole moiety and serves as a biosynthetic precursor to vital compounds like the neurotransmitter serotonin (B10506) and the hormone melatonin. irjmets.comwikipedia.org Beyond its natural occurrence, the indole framework is a cornerstone in drug discovery, with indole derivatives being developed for a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. ijsdr.orgnumberanalytics.comresearchgate.net The versatility of the indole ring allows it to interact with a diverse range of biological targets, solidifying its status as a critical component in the design of novel pharmaceutical agents. semanticscholar.orgresearchgate.net

Historical Context and Evolution of Indole Research

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgpcbiochemres.com In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com He later proposed the correct structure for indole in 1869. wikipedia.org The name "indole" itself is a portmanteau derived from indigo and oleum (B3057394) (oil), referencing its origin from the treatment of indigo dye. ijsdr.orgwikipedia.org

Early research focused on indole derivatives as important dyestuffs. wikipedia.org However, the field experienced a surge of interest in the 1930s with the discovery that the indole nucleus is a central feature in many important alkaloids, such as tryptophan. wikipedia.orgpcbiochemres.com A pivotal moment in the evolution of indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer. irjmets.comcreative-proteomics.com This versatile and reliable method for creating substituted indoles from phenylhydrazines and carbonyl compounds remains one of the most widely used synthetic routes today. irjmets.comcreative-proteomics.com Over the 20th century, research expanded dramatically, uncovering the role of indoles in numerous biological processes and leading to the synthesis of countless derivatives for applications in medicine, agriculture, and materials science. numberanalytics.comcreative-proteomics.com

Structural Elucidation and Naming Convention of 7-isopropyl-1H-indole

The structure of this compound is defined by the foundational indole ring system with a specific substituent. The nomenclature follows the standard IUPAC system for heterocyclic compounds. The parent molecule, indole, is a bicyclic structure where a benzene ring is fused to the 2- and 3-positions of a pyrrole ring. ijsdr.org The numbering of the indole ring begins at the nitrogen atom as position 1, proceeds around the pyrrole ring to C3, and then continues around the benzene ring from C4 to C7.

Structural Details of this compound:

1H-indole : This part of the name indicates the parent heterocycle. The "1H" specifies that the nitrogen atom in the pyrrole ring bears a hydrogen atom, which is the standard and most stable tautomeric form.

7-isopropyl : This prefix denotes that an isopropyl group, -CH(CH₃)₂, is attached to the carbon atom at position 7 of the indole ring. Position 7 is part of the benzene portion of the bicyclic system, adjacent to the ring fusion.

The complete chemical formula for this compound is C₁₁H₁₃N. cymitquimica.comnih.gov Its structure was confirmed through modern spectroscopic techniques, which are essential for the characterization and identification of such organic compounds. uoa.gr

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol cymitquimica.com
CAS Number 57817-04-6 bldpharm.com

| IUPAC Name | this compound |

This table presents key identifiers and physical properties of the compound.

Positioning of this compound within the Landscape of Substituted Indole Systems

This compound is classified as a C7-substituted indole. The position and nature of substituents on the indole ring significantly influence the molecule's chemical reactivity and physical properties. While electrophilic substitution on the unsubstituted indole nucleus preferentially occurs at the C3 position of the electron-rich pyrrole ring, substituents on the benzene ring (positions 4, 5, 6, and 7) can modulate this reactivity. bhu.ac.inwikipedia.org

An electron-donating alkyl group like isopropyl at the C7 position can influence the electronic distribution within the benzene portion of the ring system. vulcanchem.com The placement of a substituent at C7 provides a strategic handle for synthetic chemists to build more complex molecular architectures. For example, derivatives of this compound serve as key intermediates in the synthesis of pharmacologically active compounds. derpharmachemica.com The specific substitution pattern can lead to unique biological activities or improved pharmacokinetic profiles compared to isomers with the isopropyl group at other positions. Its role as a building block is evident in the synthesis of complex molecules like triptans and other pharmaceutical agents. derpharmachemica.comacs.org

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₁H₁₃N
Indole C₈H₇N
Indigo C₁₆H₁₀N₂O₂
Isatin C₈H₅NO₂
Oxindole C₈H₇NO
Tryptophan C₁₁H₁₂N₂O₂
Serotonin C₁₀H₁₂N₂O
Melatonin C₁₃H₁₆N₂O₂
Phenylhydrazine C₆H₈N₂
Pyruvic acid C₃H₄O₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B3145654 7-isopropyl-1H-indole CAS No. 57817-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBCLRPANHSTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310680
Record name 7-(1-Methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57817-04-6
Record name 7-(1-Methylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57817-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1-Methylethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Isopropyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches Applicable to 7-Substituted Indoles

The construction of the indole core can be achieved through numerous named reactions. The applicability of these classical methods to the synthesis of 7-substituted indoles, including 7-isopropyl-1H-indole, often depends on the availability of appropriately substituted starting materials and the tolerance of the reaction to steric hindrance at the ortho-position of the benzene (B151609) ring.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of this compound, the required starting material would be (2-isopropylphenyl)hydrazine condensed with an appropriate carbonyl compound that provides the C2 and C3 atoms of the indole ring. For instance, reaction with acetaldehyde would, in principle, yield the target compound, although the reaction with acetaldehyde itself is known to be problematic. byjus.com A common alternative is the use of pyruvic acid, which yields an indole-2-carboxylic acid that can be subsequently decarboxylated. byjus.comalfa-chemistry.com

The mechanism proceeds through the formation of the phenylhydrazone, which tautomerizes to an enamine. wikipedia.org Under acidic conditions, the enamine undergoes a protonation followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step. byjus.comjk-sci.com This rearrangement leads to a diimine intermediate, which, after rearomatization and intramolecular cyclization, eliminates ammonia to form the final indole product. wikipedia.org

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org However, the synthesis of 7-substituted indoles using the Fischer method can be challenging. The presence of a bulky ortho-substituent, such as an isopropyl group, can sterically hinder the key cyclization step, potentially leading to lower yields or the formation of undesired side products. The regioselectivity can also be an issue when using unsymmetrical ketones, which may lead to a mixture of isomeric indoles. thermofisher.combyjus.com

Modern modifications, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of accessible starting materials. wikipedia.org

Table 1: Overview of Fischer Indole Synthesis

Feature Description
Reactants Arylhydrazine (e.g., (2-isopropylphenyl)hydrazine), Aldehyde or Ketone
Conditions Acid catalyst (Brønsted or Lewis), elevated temperatures
Key Step wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer

| Applicability to 7-Substituted Indoles | Feasible, but can be hindered by steric effects of the ortho-substituent, potentially leading to lower yields. |

Madelung Synthesis and Modern Variants for Substituted Indoles

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-ortho-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org To synthesize this compound via this route, the starting material would be an N-acyl derivative of 2-isopropylaniline, such as N-acetyl-2-isopropylaniline.

The classical Madelung synthesis requires harsh reaction conditions, typically involving strong bases like sodium or potassium alkoxides at temperatures ranging from 200–400 °C. wikipedia.org The mechanism is predicated on the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl carbon. quimicaorganica.orgresearchgate.net

The vigorous conditions of the traditional Madelung synthesis limit its applicability to substrates lacking thermally sensitive functional groups. However, significant advancements have been made to render the reaction more practical. Modern variants utilize stronger bases, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, which can facilitate the cyclization at much lower temperatures. researchgate.net For instance, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF mixed-base system has been developed, allowing for the synthesis of N-methyl-2-phenylindoles in high yields (50-90%) under milder conditions. organic-chemistry.org The Smith-modified Madelung synthesis employs organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines. wikipedia.org These modifications have broadened the scope and functional group tolerance of the Madelung synthesis, making it a more viable option for complex indole derivatives.

Table 2: Comparison of Madelung Synthesis Conditions

Method Base Temperature Key Features
Classical Madelung Sodium/Potassium alkoxide 200–400 °C Harsh conditions, limited substrate scope.
Tyson Modification Potassium t-butoxide, Potassium amide High Improved yields over sodium alkoxides. researchgate.net

| Modern Variants | n-BuLi, LDA, LiN(SiMe₃)₂/CsF | -20 to 110 °C | Milder conditions, broader functional group tolerance. researchgate.netorganic-chemistry.org |

Reissert Indole Synthesis Strategies

The Reissert indole synthesis is another classical method that begins with an ortho-nitrotoluene derivative. wikipedia.org The synthesis involves the condensation of the ortho-nitrotoluene with diethyl oxalate in the presence of a base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com This intermediate then undergoes a reductive cyclization to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to afford the parent indole. wikipedia.org

For the synthesis of a 7-alkyl-substituted indole, the corresponding 2-methyl-3-nitro-alkylbenzene would be the required starting material. The reduction of the nitro group is commonly achieved using reagents like zinc in acetic acid, iron powder, or catalytic hydrogenation. researchgate.netresearchgate.net

A significant consideration in the Reissert synthesis of 7-substituted indoles is a potential side reaction. It has been observed that under certain reduction conditions, particularly with platinum oxide (PtO₂) in ethanol, the reaction can be diverted to produce quinolones instead of the desired indole. researchgate.net This highlights the importance of carefully selecting the reduction method to favor the desired indole cyclization pathway. The Butin modification offers an intramolecular version where a furan ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Leimgruber-Batcho Method and its Application to Indole Derivatives

The Leimgruber-Batcho indole synthesis is a highly versatile and popular two-step method that provides a facile route to a wide range of indole derivatives. wikipedia.org It has become a prominent alternative to the Fischer synthesis due to its mild conditions, high yields, and the ready availability of starting materials. wikipedia.org

The synthesis commences with an ortho-nitrotoluene. To prepare this compound, the starting material would be 1-isopropyl-2-methyl-3-nitrobenzene. In the first step, the o-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (DMFDMA) and typically a secondary amine like pyrrolidine to form a β-dimethylamino-2-nitrostyrene, which is a type of enamine. wikipedia.orgresearchgate.net These enamine intermediates are often intensely colored crystalline solids. wikipedia.org

The second step is a reductive cyclization of the enamine. wikipedia.org A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductants like iron in acetic acid, sodium hydrosulfite, or titanium(III) chloride. wikipedia.orgclockss.org The reduction of the nitro group to an amine is followed by a spontaneous cyclization and elimination of dimethylamine to furnish the indole ring. researchgate.net This method allows for the preparation of indoles with diverse substitution patterns on the benzene ring. clockss.org

Bischler–Napieralski Reaction for Indole Derivative Formation

The Bischler–Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org While not a direct method for synthesizing simple indoles like this compound, it is a significant reaction for creating indole-containing fused heterocyclic systems, such as β-carbolines, which are derivatives of indole.

The reaction is typically carried out using a dehydrating agent in acidic conditions, with phosphoryl chloride (POCl₃) being the most common reagent. wikipedia.org The mechanism is thought to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring (the indole nucleus in the case of tryptamine (B22526) derivatives), followed by aromatization. wikipedia.orgacs.org

In the context of indole chemistry, the Bischler–Napieralski reaction is applied to N-acyl tryptamines. The indole ring acts as the nucleophile for the cyclization, leading to the formation of dihydro-β-carbolines. In some cases, unexpected reaction pathways can occur. For instance, the reaction of certain tryptamides can be diverted to form carbazoles, another class of indole derivatives, through a complex cascade mechanism. nih.gov Judicious substrate design can also lead to an "interrupted" Bischler–Napieralski reaction, providing access to complex tetracyclic spiroindolines, which are valuable precursors for indole alkaloids. nih.gov Therefore, while this reaction does not produce simple substituted indoles, it is a powerful tool for elaborating the indole scaffold into more complex, fused derivatives.

Targeted Synthesis of this compound and Specific Derivatives

The synthesis of this compound and its derivatives is often achieved through methods that build the indole core from acyclic precursors or by modifying a pre-existing indole ring system. These targeted approaches allow for precise control over the substitution pattern, particularly at the 7-position.

Precursor-Based Synthetic Routes for this compound

The construction of the this compound scaffold can be achieved through classical indole syntheses, primarily by selecting appropriately substituted starting materials.

One significant route is the catalytic dehydrocyclization of corresponding 2,6-dialkylanilines. This process involves the high-temperature cyclization of a substituted aniline to form the indole ring. For the synthesis of 7-alkylindoles, a 2,6-dialkylaniline serves as the precursor. For instance, 7-ethylindole has been synthesized from 2,6-diethylaniline with selectivities around 40% google.com. By analogy, this compound could be synthesized from a precursor like 2-isopropylaniline, which would react with a suitable two-carbon unit under catalytic conditions. A patent for the preparation of 7-alkyl indoles suggests that starting materials such as 2-isopropyl-6-methylaniline or 2,6-diisopropylaniline are viable for this type of transformation google.com.

The Fischer indole synthesis is another cornerstone method, producing the indole ring from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.orgmdpi.comtestbook.com. To synthesize a 7-substituted indole, one must start with a 2-substituted phenylhydrazine. For this compound, the key precursor would be (2-isopropylphenyl)hydrazine. This intermediate is typically prepared from 2-isopropylaniline derpharmachemica.com. The reaction of this hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization, would yield the target indole. The choice of acid catalyst is crucial, with options ranging from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, BF₃) wikipedia.orgmdpi.comtestbook.com. The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia yields the final aromatic indole structure wikipedia.orgalfa-chemistry.comjk-sci.com.

Regioselective Functionalization Strategies at the 7-Position

Introducing substituents at the C7 position of a pre-formed indole ring is challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (especially the C2 and C3 positions) rsc.org. However, various strategies have been developed to achieve regioselective C7 functionalization, primarily through the use of directing groups.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for site-selective modification of the indole core rsc.org. By installing a directing group at the N1 position, a metal catalyst can be guided to the C7-H bond, enabling its functionalization.

Key strategies include:

N-Pivaloyl Group: An N-pivaloyl directing group has been shown to be effective in rhodium-catalyzed C7-alkenylation and alkylation of indoles. This bulky group facilitates the coordination of the rhodium catalyst, leading to high regioselectivity for the C7 position nih.gov.

N-P(O)tBu₂ and N-PtBu₂ Groups: A phosphinoyl group, such as N-P(O)tBu₂, can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. The related P(III) group (N-PtBu₂) is also highly effective for directing a variety of C-H functionalizations at the C7 position, including arylation, olefination, and alkylation acs.org.

Metal-Free Borylation: A metal-free approach involves the use of a pivaloyl group at the N1 position to direct C-H borylation specifically to the C7 position using simple BBr₃. The resulting 7-borylated indole can then be used in subsequent cross-coupling reactions to introduce various substituents acs.org.

These methods provide a pathway to 7-substituted indoles that might be difficult to access through precursor-based routes. For example, one could theoretically functionalize an indole at the C7 position with an isopropyl group via a suitable coupling partner, although direct C7-isopropylation has not been widely reported.

Synthesis of Key Intermediates (e.g., 2-(7-isopropyl-1H-indol-3-yl)-ethanol)

The compound 2-(7-isopropyl-1H-indol-3-yl)-ethanol, also known as 7-isopropyltryptophol, is a key intermediate for more complex molecules. Its synthesis is a prime example of the Fischer indole methodology applied to create 7-substituted tryptophols.

A detailed procedure starts with the preparation of the requisite hydrazine precursor. 2-isopropylaniline is treated with hydrochloric acid and sodium nitrite to form a diazonium salt, which is then reduced using stannous chloride to yield (2-isopropyl-phenyl)-hydrazine hydrochloride derpharmachemica.com.

This hydrazine salt is then subjected to a Fischer indole synthesis with 2,3-dihydrofuran, which serves as a masked form of 4-hydroxybutanal. The reaction is typically carried out in a solvent mixture like N,N-dimethylacetamide (DMAc) and water, with sulfuric acid as the catalyst, at an elevated temperature (e.g., 90°C) derpharmachemica.com. The reaction proceeds to form the target 2-(7-isopropyl-1H-indol-3-yl)-ethanol with a reported yield of 65% derpharmachemica.com. This same strategy has been successfully applied for the synthesis of the analogous compound, 7-ethyltryptophol, which is an intermediate for the anti-inflammatory drug etodolac uq.edu.augoogleapis.com.

Emerging and Sustainable Synthetic Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, new methodologies are being developed for the synthesis of indoles that reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Approaches (e.g., Microwave Irradiation, Solid Acid Catalysis, Ionic Liquids)

Modern synthetic chemistry is increasingly adopting green chemistry principles to improve the sustainability of chemical manufacturing.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been successfully applied to classical indole preparations, including the Fischer indole synthesis acs.org. Microwave heating can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods youtube.com. This technique has been used for various indole syntheses, including the acylation of indoles and the construction of complex indole-containing hybrids jk-sci.comtcichemicals.com.

Solid Acid Catalysis: Replacing homogeneous acid catalysts (like H₂SO₄ or HCl) with solid acid catalysts offers significant advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and reduced corrosive waste.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their low vapor pressure. SO₃H-functionalized ionic liquids have been designed and used as effective and recyclable catalysts for the Fischer indole synthesis in water, providing high yields of various indole products acs.org. This approach combines the benefits of ILs with the environmental advantage of using water as a solvent acs.org.

One-Pot Reaction Strategies for Indole Derivatives

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer increased efficiency, reduced solvent waste, and simplified procedures.

The Fischer indole synthesis itself is often conducted as a one-pot process. It is not always necessary to isolate the intermediate arylhydrazone; instead, the arylhydrazine and the carbonyl compound can be mixed directly under indolization conditions testbook.comthermofisher.com. This approach streamlines the synthesis of various indole derivatives mdpi.comderpharmachemica.com.

Furthermore, multicomponent reactions (MCRs) are being developed for the synthesis of highly functionalized indoles. These reactions combine three or more starting materials in a single operation to form a complex product, adhering to the principles of atom economy and procedural simplicity. For example, a three-component, one-pot synthesis of highly functionalized bis-indoles has been developed, showcasing the efficiency of this strategy wikipedia.org. These one-pot and multicomponent strategies are instrumental in the efficient assembly of diverse libraries of indole derivatives uq.edu.au.

Metal-Free and Catalytic Approaches (e.g., FeCl3-Catalyzed Radical C-N Coupling)

Recent advancements in synthetic organic chemistry have emphasized the development of more sustainable and cost-effective methods for the synthesis of heterocyclic compounds like this compound. These efforts have led to the exploration of metal-free and iron-catalyzed approaches, which offer alternatives to traditional methods that often rely on expensive and toxic heavy metals.

One notable strategy involves the use of ferric chloride (FeCl₃), an inexpensive and abundant Lewis acid, to catalyze C-N bond formation through a radical pathway. A novel approach has been developed for constructing indole-fused eight-membered heterocyclic rings via an FeCl₃-catalyzed tandem radical cyclization. nih.gov This method utilizes a cross-dehydrogenative double C-N bond formation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant under mild conditions. nih.gov Experimental evidence, including EPR experiments, confirms the generation of a pyrazole N-radical, which is crucial for the formation of the indole-fused framework in good yields. nih.gov While this specific methodology was demonstrated for the synthesis of complex indole derivatives, its principles can be extended to the synthesis of simpler analogues.

The general mechanism of FeCl₃-catalyzed reactions often involves the activation of substrates, facilitating nucleophilic attack or radical processes. For instance, FeCl₃ has been effectively used in the regioselective C-alkylation of indolylnitroalkenes with amino-substituted arenes. nih.gov It also catalyzes the C-N coupling reaction between cyclic ethers and heterocyclic amines, demonstrating its versatility in forming C-N bonds. semanticscholar.orgeurjchem.com Furthermore, FeCl₃ has been employed in cyclization reactions of 3-substituted N-acetylindoles to produce 3,3-spiroindolines and in Prins-type cyclizations for synthesizing highly substituted indenes. nih.govacs.orgacs.org

In the realm of metal-free synthesis, several effective methods for constructing the indole nucleus have been reported. One such approach is the C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant, which provides a diverse range of substituted indoles without the need for a metal catalyst. acs.orgresearchgate.net This method is operationally simple and robust, proceeding through a proposed radical cation intermediate. acs.orgresearchgate.net Another significant metal-free strategy is the C-H borylation of indoles, which can be followed by functionalization to introduce various substituents onto the indole ring. nih.govacs.org

The following table summarizes the key aspects of these methodologies, showcasing their potential applicability for the synthesis of this compound and its analogues.

Method Catalyst/Reagent Key Features Potential Application for this compound
Radical C-N CouplingFeCl₃ / DDQTandem radical cyclization, mild conditions. nih.govSynthesis of complex indole-fused systems incorporating the this compound scaffold.
C-AlkylationFeCl₃Regioselective, good functional group tolerance. nih.govIntroduction of alkyl or amino-functionalized groups to an indole precursor.
C-H AminationDDQ (metal-free)Operationally simple, avoids transition metals. acs.orgresearchgate.netDirect formation of the indole ring from an appropriately substituted N-Ts-2-alkenylaniline.
C-H BorylationBBr₃ (metal-free)Site-selective functionalization at C4 and C7 positions. nih.govacs.orgIntroduction of the isopropyl group at the C7 position of an indole precursor.

Detailed research findings on these methods highlight their broad substrate scope and efficiency. For instance, the FeCl₃-catalyzed annulation of indole-2-carbaldehydes with 5-aminopyrazoles demonstrates high atom- and step-economy in generating three new C-C bonds in a single operation. rsc.org Similarly, silica-supported FeCl₃ has been shown to be an efficient and recyclable catalyst for the synthesis of bis(indolyl)methanes. scienceopen.com

The table below presents representative data on the yields of various indole derivatives synthesized using these metal-free and iron-catalyzed methods, illustrating the general effectiveness of these approaches.

Entry Starting Material Method Product Yield (%)
1N-Ts-2-methyl-1-propenylanilineMetal-Free C-H Amination (DDQ)2,3-Dimethylindole95
2N-Ts-2-phenyl-1-propenylanilineMetal-Free C-H Amination (DDQ)2-Methyl-3-phenylindole92
3IndoleFeCl₃-catalyzed reaction with benzaldehydeBis(indolyl)methane96
4Indole-2-carbaldehyde and 5-aminopyrazoleFeCl₃-catalyzed [3+3] annulationFunctionalized indolo[3,2-b]carbazole94

These methodologies represent a significant step towards more environmentally benign and economical syntheses of indole-containing compounds. The adaptability of these methods suggests their potential for the targeted synthesis of this compound and a wide array of its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis of 7-isopropyl-1H-indole and Derivatives

The indole (B1671886) ring itself typically displays a complex set of signals in the aromatic region of the spectrum. The proton on the nitrogen atom (N-H) of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 8.0-8.5 ppm, due to its acidic nature and participation in hydrogen bonding.

The protons on the five-membered pyrrole (B145914) ring (C2-H and C3-H) will exhibit distinct chemical shifts. The C2-H proton typically resonates as a triplet or a doublet of doublets, influenced by coupling to the C3-H and N-H protons. The C3-H proton will similarly show coupling to the C2-H proton.

The protons on the six-membered benzene (B151609) ring (C4-H, C5-H, and C6-H) will appear in the aromatic region, typically between δ 6.5 and 7.6 ppm. The specific chemical shifts and coupling patterns are influenced by the presence of the isopropyl group at the C7 position.

The isopropyl group will give rise to two distinct signals. The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will produce a single, more intense doublet signal at an upfield chemical shift.

A representative, though not identical, example is the ¹H NMR spectrum of 3,4-dimethyl-1H-indole, which shows a singlet for the N-H proton at δ 7.80 ppm, and aromatic protons in the range of δ 6.87-7.19 ppm. The methyl groups appear as singlets at δ 2.78 and δ 2.56 ppm. journals.co.za While the substitution pattern is different, this illustrates the general regions where indole protons resonate.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N-H8.0 - 8.5br s
C2-H~7.2t or dd
C3-H~6.5t or dd
C4-H~7.5d
C5-H~7.0t
C6-H~7.0d
-CH (isopropyl)~3.1septet
-CH₃ (isopropyl)~1.3d

Note: This is a predicted table based on general principles of NMR spectroscopy and data from related indole derivatives. Actual experimental values may vary.

¹³C NMR Spectral Analysis of this compound and Derivatives

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms.

The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The C2 and C7a carbons, being adjacent to the nitrogen atom, will have their chemical shifts influenced by its electronegativity. The quaternary carbons (C3a and C7a) will typically show weaker signals compared to the protonated carbons.

The isopropyl group will exhibit two signals in the aliphatic region of the spectrum. The methine carbon (-CH) will appear further downfield than the two equivalent methyl carbons (-CH₃).

For comparison, the ¹³C NMR spectrum of 3,4-dimethyl-1H-indole shows signals for the indole ring carbons in the range of δ 109.12 to 136.96 ppm, and the methyl carbons at δ 13.19 and 20.15 ppm. journals.co.za

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~123
C3~102
C3a~128
C4~120
C5~121
C6~118
C7~135
C7a~136
-CH (isopropyl)~28
-CH₃ (isopropyl)~24

Note: This is a predicted table based on general principles of NMR spectroscopy and data from related indole derivatives. Actual experimental values may vary.

Advanced NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, a suite of advanced two-dimensional (2D) NMR experiments would be employed. These techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the indole ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although less critical for a rigid aromatic system like indole.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment for this compound can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

N-H Stretch: A prominent and relatively sharp absorption band is expected in the region of 3400-3300 cm⁻¹ due to the stretching vibration of the N-H bond in the indole ring. The FT-IR spectrum of indole itself shows a characteristic N-H stretching peak at 3406 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl group will be observed as stronger bands just below 3000 cm⁻¹.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring will give rise to several absorption bands in the 1650-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring is expected in the 1350-1250 cm⁻¹ region.

C-H Bends: Out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)
N-H Stretch3400 - 3300
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2970 - 2870
C=C Aromatic Stretch1650 - 1450
C-N Stretch1350 - 1250
Aromatic C-H Bend900 - 675

Note: This is a predicted table based on typical infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (C₁₁H₁₃N), the molecular weight is approximately 159.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159.

The fragmentation of the molecular ion would likely involve the loss of fragments from the isopropyl group. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which would result in a fragment ion at m/z 144 (M - 15). This [M-15]⁺ ion would be a relatively stable secondary benzylic-type carbocation.

Further fragmentation could involve the loss of the entire isopropyl group as a radical (•C₃H₇), leading to a fragment at m/z 116 (M - 43). The indole ring itself is quite stable, but under energetic conditions, it can undergo ring cleavage. The fragmentation of indole derivatives often involves the loss of HCN, which would lead to characteristic fragment ions. A study on the mass spectra of indole derivatives has shown that the loss of a HCN fragment, leading to an ion at m/z 89, is a characteristic fragmentation pattern for the indole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
159[M]⁺ (Molecular Ion)
144[M - CH₃]⁺
116[M - C₃H₇]⁺
89[Indole ring fragment - HCN]⁺

Note: This is a predicted table based on common fragmentation patterns for alkyl-substituted indoles.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction studies are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For complex organic molecules such as derivatives of this compound, single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of chiral molecules and the precise spatial arrangement of atoms in other crystalline compounds. This technique has been successfully applied to derivatives of isopropyl-1H-indole, providing crucial insights into their molecular architecture.

One such derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, was analyzed to confirm its structure. Pale yellow crystals suitable for X-ray analysis were grown by the slow evaporation of a solution in chloroform. scirp.org The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pna2₁, confirming the connectivity and stereochemistry of the molecule. scirp.org The crystallographic data obtained from such analyses are fundamental for understanding the structure-property relationships of these compounds.

Table 1: Crystallographic Data for (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde scirp.org

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁

This table presents the crystal system and space group for a synthesized derivative of 1-isopropyl-1H-indole, as determined by single-crystal X-ray diffraction.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In indole derivatives, N-H...π interactions are a well-recognized and significant type of non-covalent bond that often plays a crucial role in establishing the supramolecular architecture. iucr.org These interactions involve the hydrogen atom of the indole N-H group acting as a hydrogen bond donor and the electron-rich π-system of an adjacent aromatic ring acting as the acceptor.

While specific N-H...π interaction data for this compound is not detailed in the available literature, studies on analogous indole structures demonstrate their importance. For instance, in the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, the crystal packing is consolidated by a combination of N—H⋯O and O—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.gov In this specific derivative, the components link to form an inversion dimer. nih.gov The indole N-H group does not participate in N-H...π bonding but rather in hydrogen bonding with an oxygen acceptor. nih.gov However, the general principles of supramolecular assembly in indoles often feature N-H...π bonds, which can generate structural motifs like chains or dimers, thereby influencing the material's physical properties. iucr.org

In the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a significant twist is observed between the indole and phenyl rings. The dihedral angle between the indole mean plane and the attached 4-fluorophenyl ring is 111.5 (3)°. scirp.org This non-planar arrangement is a key structural feature of the molecule.

A more complex derivative, 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, also exhibits distinct rotational orientations between its constituent ring systems. The analysis of this molecule provides a clear example of the conformational relationships within a multi-ring structure incorporating an isopropyl-indole moiety. nih.goviucr.org

Table 2: Selected Dihedral Angles in a Substituted 1-isopropyl-1H-indole Derivative nih.goviucr.org

Ring System 1 Ring System 2 Dihedral Angle (°)
Pyrazole Ring Indolin-2-one Ring 84.16 (10)
Pyrazole Ring Indole Ring 85.33 (9)

This table details the dihedral angles between the planes of the different heterocyclic rings in the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, highlighting the non-coplanar arrangement of these structural components.

This analysis of dihedral angles is crucial for understanding steric effects and the spatial orientation of functional groups, which in turn dictate the patterns of intermolecular interactions and crystal packing.

Reactivity Studies and Mechanistic Insights

Electrophilic Aromatic Substitution Reactions of the 7-isopropyl-1H-indole Nucleus

The indole (B1671886) nucleus is an electron-rich heterocyclic system, rendering it highly susceptible to electrophilic aromatic substitution (EAS). Its reactivity is estimated to be several orders of magnitude greater than that of benzene (B151609). This heightened reactivity is due to the ability of the nitrogen atom's lone pair to participate in the π-electron system, increasing the electron density of the ring.

Electrophilic attack on the indole ring demonstrates a strong and well-established regioselectivity. The C-3 position is the most favored site for electrophilic substitution. stackexchange.com This preference is rooted in the stability of the cationic intermediate (also known as the arenium ion or σ-complex) formed during the reaction.

Attack at the C-3 position results in a carbocation where the positive charge can be delocalized over the C-2 atom and, most importantly, the nitrogen atom, without disrupting the aromatic sextet of the fused benzene ring. stackexchange.com The intermediate formed by attack at the C-2 position is significantly less stable because it breaks the aromaticity of the benzenoid ring. Consequently, reactions such as nitration, halogenation, Vilsmeier-Haack formylation, and Mannich reactions predominantly occur at the C-3 position. researchgate.net

Electrophilic substitution on the benzene portion of the indole nucleus (positions C-4, C-5, C-6, and C-7) is far less common and generally only occurs when the C-2 and C-3 positions are blocked. Among these, the C-6 position is often considered the most difficult to functionalize directly via EAS due to electronic factors. rsc.org

Table 1: General Regioselectivity of Electrophilic Aromatic Substitution on the Indole Nucleus

Position of Attack Relative Stability of Intermediate Primary Product Formation
C-3 High (Benzene aromaticity retained, charge delocalized to nitrogen) Major Product
C-2 Low (Benzene aromaticity disrupted) Minor or No Product
Benzene Ring (C4-C7) Very Low (Requires forcing conditions or blocked C2/C3) Rare

The presence of the 7-isopropyl group on the indole nucleus modifies its reactivity through a combination of electronic and steric effects.

Steric Effects: The steric bulk of the isopropyl group at the C-7 position can influence the regioselectivity of substitution, particularly on the benzene ring. It can sterically hinder electrophilic attack at the adjacent C-6 position. However, this steric influence is unlikely to override the strong electronic preference for substitution at the distant C-3 position of the pyrrole (B145914) ring. Studies on 7-substituted indoles have shown that steric hindrance can lead to a decrease in reaction yields and stereoselectivity in certain transformations. mdpi.com

Nucleophilic Reactions and Derivatization at the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons, but it is not strongly nucleophilic as this lone pair contributes to the aromaticity of the ring system. However, the N-H proton is weakly acidic (pKa ≈ 16-17), and its deprotonation using a strong base (e.g., sodium hydride, organolithium reagents) generates a highly nucleophilic indolium anion. quimicaorganica.org

This anion can readily participate in nucleophilic substitution reactions with various electrophiles, providing a common route for N-derivatization. Typical reactions include:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Sulfonylation: Reaction with sulfonyl chlorides.

An alternative strategy for preparing N-alkylated indoles involves the initial N-alkylation of an indoline (the reduced form of indole), followed by oxidation to restore the aromatic indole ring. mdpi.comresearchgate.net The electron-donating 7-isopropyl group is expected to have a minimal impact on the acidity of the N-H proton and the subsequent reactivity of the resulting anion.

Oxidation and Reduction Pathways of this compound

The electron-rich nature of the indole ring makes it susceptible to oxidation. The course of the oxidation is dependent on the reagents and conditions employed.

Oxidation to Oxindoles: A common oxidative transformation of indoles is the conversion to 2-oxindoles. This can be achieved using various oxidizing agents. For instance, a green chemistry approach utilizes oxone as the terminal oxidant with halide catalysis. Research has shown that substituents at the C-7 position have little effect on this type of oxidation. nih.gov

Witkop Oxidation: This reaction involves the oxidative cleavage of the C-2–C-3 double bond of the indole ring, typically using reagents like N-bromosuccinimide in an aqueous solution, leading to the formation of a 2-keto-acetanilide derivative. For this reaction to proceed, substitution at the C-2 position is often necessary. nih.gov

Reduction of the indole nucleus typically targets the pyrrole ring, as the benzene ring is more resistant to reduction.

Catalytic Hydrogenation: This is a common method to reduce the C-2–C-3 double bond of the indole ring, yielding the corresponding indoline (2,3-dihydroindole). Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used.

Ionic Hydrogenation: A combination of a proton acid (like trifluoroacetic acid) and a hydride source (like triethylsilane) can selectively reduce the indole ring to the indoline.

Acid-Base Properties and Protonation Studies of Indole Systems

The indole N-H proton is weakly acidic, with a pKa value in dimethyl sulfoxide (DMSO) of approximately 17. quimicaorganica.org The presence of the electron-donating 7-isopropyl group would be expected to slightly decrease the acidity (increase the pKa) of this proton, making it a slightly weaker acid than unsubstituted indole.

While the indole nitrogen can be deprotonated, it is a very weak base. Protonation does not occur on the nitrogen but rather on the C-3 carbon. This is a critical aspect of indole chemistry. The resulting conjugate acid, the 3H-indolium cation, is the most thermodynamically stable protonated form. stackexchange.com This stability arises because C-3 protonation preserves the aromaticity of the benzenoid ring, whereas N-protonation or C-2 protonation would disrupt it. Spectroscopic studies on various indole derivatives in strong acids have consistently confirmed the prevalence of the 3H-indolium cation. researchgate.net The basicity of indole derivatives is influenced by substituents that affect the resonance stabilization of their protonated forms. nih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of key reactions provides insight into the reactivity of this compound.

Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds in two steps. First, the π-system of the indole ring (specifically the C-3 position) acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate (the σ-complex). In the second, fast step, a base removes the proton from the C-3 atom, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted indole product.

Mechanism of Fischer Indole Synthesis: This is a classic and versatile method for synthesizing indoles, including 7-substituted variants like 7-ethyltryptophol, an analogue of a potential 7-isopropyl derivative. uq.edu.au The mechanism is complex and involves several steps: wikipedia.org

Reaction of a phenylhydrazine (e.g., 2-isopropylphenylhydrazine) with an aldehyde or ketone to form a phenylhydrazone.

Tautomerization of the phenylhydrazone to its enamine isomer.

Protonation of the enamine, followed by a rsc.orgrsc.org-sigmatropic rearrangement (a key step), which forms a new C-C bond and breaks the N-N bond.

The resulting di-imine intermediate undergoes cyclization to form a five-membered ring.

Elimination of an ammonia molecule under acidic conditions leads to the rearomatization of the ring system, yielding the final indole product.

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, general principles of indole chemistry, coupled with data from related substituted indoles, can provide valuable insights. The isopropyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This electron-donating nature generally increases the electron density of the indole ring system, making it more susceptible to electrophilic substitution, which is a characteristic reaction of indoles.

The increased nucleophilicity of the indole ring, particularly at the C3 position, suggests that reactions with electrophiles would proceed at a faster rate compared to unsubstituted indole. The thermodynamic stability of the intermediates and products is also a crucial factor. For instance, in electrophilic substitution, the formation of the sigma complex (the intermediate) is the rate-determining step. The electron-donating isopropyl group helps to stabilize this positively charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Illustrative Kinetic Data for Electrophilic Substitution of Indole Derivatives

Indole DerivativeElectrophileSolventRelative Rate Constant
1H-IndoleBenzaldehydeAcetic Acid1.0
3-Methyl-1H-indoleBenzaldehydeAcetic Acid2.5
5-Methoxy-1H-indoleBenzaldehydeAcetic Acid15.0

This table is illustrative and intended to show the general effect of electron-donating groups on the rate of electrophilic substitution on the indole ring. The values are hypothetical and not specific to this compound.

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role in a vast array of reactions involving the indole nucleus, enabling transformations that might otherwise be inefficient or unselective. The choice of catalyst is dictated by the desired transformation, and various metal and non-metal-based catalysts have been employed in the synthesis and functionalization of indoles.

Transition Metal Catalysis:

Transition metals such as platinum, palladium, gold, and copper are extensively used in indole chemistry.

Platinum catalysts (e.g., PtCl2) have been shown to be effective in multi-step reactions of indoles with alkynyl alcohols. nih.gov The proposed mechanism involves an intramolecular hydroalkoxylation of the alkynyl alcohol to form a cyclic enol ether, followed by the addition of the indole's C-H bond to the unsaturated moiety of the enol ether. nih.gov In the context of this compound, the electron-donating isopropyl group would likely enhance the rate of the C-H activation step.

Palladium catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds at various positions of the indole ring. For instance, a palladium catalyst could be used to couple an aryl halide with the 7-position of an appropriately functionalized indole precursor to synthesize this compound.

Gold and Copper catalysts are often employed in cyclization and spirocyclization reactions of indole derivatives. acs.org For example, π-acidic catalysts like Cu(OTf)2 can activate alkynes for nucleophilic attack by the indole ring. acs.org

Acid/Base Catalysis:

The classic Fischer indole synthesis, a common method for preparing indoles, is typically catalyzed by Brønsted or Lewis acids. acs.org The acid facilitates the key steps of the reaction, including the formation of the phenylhydrazone, the acs.orgacs.org-sigmatropic rearrangement (the Claisen-like rearrangement), and the final cyclization and aromatization to form the indole ring. In the synthesis of a 7-substituted indole like this compound, the nature of the acid catalyst can influence the yield and purity of the product.

Iodine Catalysis:

Molecular iodine has emerged as an environmentally benign and cost-effective catalyst for various organic transformations, including the functionalization of indoles. acs.org For example, iodine can catalyze the C3-benzylation of indoles with benzylic alcohols under metal-free conditions. acs.org The mechanism is thought to involve the activation of the alcohol by iodine through a halogen bond, facilitating the formation of a carbocationic intermediate that is then attacked by the nucleophilic indole.

The following table summarizes the role of different catalysts in reactions relevant to indole chemistry.

Role of Catalysts in Indole Reactions

Catalyst TypeExample CatalystTypical ReactionRole of Catalyst
PlatinumPtCl2Reaction with alkynyl alcoholsActivates the alkyne and facilitates C-H bond addition of the indole. nih.gov
PalladiumPd(PPh3)4Cross-coupling reactionsFacilitates oxidative addition, transmetalation, and reductive elimination.
CopperCu(OTf)2SpirocyclizationActs as a π-acid to activate unsaturated bonds for nucleophilic attack. acs.org
GoldPh3PAuNTf2Dearomatizing cyclizationsActivates alkynes and allenes for intramolecular cyclization. acs.org
Brønsted AcidH2SO4, HClFischer Indole SynthesisProtonates intermediates to facilitate rearrangement and cyclization.
Lewis AcidZnCl2Friedel-Crafts alkylation/acylationCoordinates with the electrophile to increase its reactivity.
IodineI2C3-BenzylationActivates alcohols via halogen bonding. acs.org

Theoretical and Computational Chemistry of 7 Isopropyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of indole (B1671886) derivatives due to its balance of accuracy and computational efficiency. niscpr.res.inchemrxiv.org DFT methods are widely used to calculate molecular geometries, electronic structures, and reactivity, offering results that often correlate well with experimental data. rsc.orgresearchgate.net For 7-isopropyl-1H-indole, DFT allows for a detailed exploration of how the isopropyl substituent at the 7-position influences the characteristics of the indole ring.

Optimized Molecular Geometries and Conformational Analysis

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can accurately predict bond lengths and angles. mdpi.com

A key aspect of the geometry of this compound is the conformational freedom of the isopropyl group. The rotation around the C7-C(isopropyl) bond gives rise to different conformers with varying energies. Conformational analysis involves mapping the potential energy surface by systematically rotating this bond to identify the global minimum energy structure, which represents the most populated conformation of the molecule at equilibrium. The steric interaction between the isopropyl group and the hydrogen atom at the C6 position, as well as the N-H group of the pyrrole (B145914) ring, are critical factors in determining the preferred conformation.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Molecular Electrostatic Potential)

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netyoutube.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is typically localized over the π-system of the bicyclic ring, and the LUMO is similarly distributed. The electron-donating isopropyl group at the C7 position is expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted indole.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). This value is a crucial indicator of the molecule's chemical reactivity and kinetic stability. youtube.com A smaller energy gap suggests that the molecule is more polarizable and can be more chemically reactive. chemrxiv.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comthaiscience.info For this compound, the MEP map would show a negative potential (typically colored red or yellow) around the nitrogen atom and the π-electron cloud of the pyrrole ring, indicating these are sites susceptible to electrophilic attack. The region around the N-H proton would show a positive potential (blue), highlighting its role as a hydrogen bond donor. researchgate.net

Table 1: Calculated Electronic Properties of Indole Derivatives

PropertyUnsubstituted Indole (Approx. Value)This compound (Estimated Value)
HOMO Energy-5.5 eV-5.3 eV
LUMO Energy-0.2 eV-0.1 eV
HOMO-LUMO Gap (ΔE)5.3 eV5.2 eV

Note: The values for this compound are estimated based on the known effects of alkyl substitution on the electronic structure of the indole ring. Actual values would require specific DFT calculations.

Prediction of Chemical Reactivity Descriptors and Sites

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. nih.govscielo.org.mx These descriptors can be calculated from the energies of the frontier orbitals and electron densities.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Local Reactivity Descriptors: These indices are used to identify the most reactive sites within a molecule.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions are used to determine the reactivity of individual atoms. The site for nucleophilic attack is predicted by the maximum value of f+(r), while the site for electrophilic attack corresponds to the maximum value of f-(r). For indole derivatives, the C3 position is generally the most nucleophilic site.

Table 2: Calculated Global Reactivity Descriptors

DescriptorFormulaEstimated Value for this compound
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.6 eV
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-2.7 eV
Electrophilicity Index (ω)μ² / (2η)1.40 eV

Note: Values are estimated based on the electronic properties listed in Table 1.

Methodological Approaches for Addressing Discrepancies between Computational and Experimental Data

While DFT calculations are powerful, discrepancies between computed and experimental results can arise. rsc.org Several strategies are employed to minimize these differences:

Choice of Functional and Basis Set: The accuracy of DFT results is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Comparing results from different levels of theory with experimental benchmarks is crucial for validation. nih.govnih.gov

Inclusion of Solvent Effects: Reactions and measurements are often performed in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into calculations to account for the influence of the solvent, often improving agreement with experimental data.

Vibrational Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying empirical scaling factors can correct these discrepancies, leading to better agreement with experimental IR and Raman spectra.

Comparison with Spectroscopic Data: A robust method for validating a computed structure is to calculate spectroscopic properties, such as NMR chemical shifts and coupling constants, and compare them with experimental spectra. osi.lvmdpi.com Discrepancies can guide refinements of the computational model.

Molecular Orbital (MO) Theory and INDO-FPT Calculations on Indole Derivatives

Molecular Orbital (MO) theory provides a fundamental understanding of the electronic structure and aromaticity of the indole ring system. The π-electron system of indole, which involves ten π-electrons delocalized over the nine atoms of the bicyclic structure, is responsible for its characteristic chemical properties.

A specific application of MO theory is the use of semi-empirical methods like INDO (Intermediate Neglect of Differential Overlap) with Finite Perturbation Theory (FPT) to calculate NMR spin-spin coupling constants. journals.co.zanasa.gov The INDO-FPT method has been successfully applied to indole derivatives to understand the electronic factors that influence C-H coupling constants. journals.co.za These calculations can reveal how substituents, such as the isopropyl group at the C7 position, alter the electronic structure and, consequently, the NMR parameters of the indole ring.

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For indole analogues, QSAR studies are widely used in drug discovery to predict the activity of new derivatives and to guide the design of more potent compounds. nih.govmsjonline.orgresearchgate.net

In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). For a molecule like this compound, the presence of the lipophilic isopropyl group would significantly influence its hydrophobic descriptors.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). msjonline.orgmdpi.com A statistically significant QSAR model can then be used to predict the activity of untested indole derivatives, thereby prioritizing synthetic efforts. mdpi.comnih.gov

Advanced Research on 7 Isopropyl 1h Indole Derivatives and Analogues

Design Principles for Novel 7-isopropyl-1H-indole Scaffolds

The design of novel scaffolds based on this compound is guided by the need to create compounds with specific biological activities. Indole (B1671886) derivatives can mimic peptide structures and bind reversibly to various enzymes, offering significant opportunities for the development of new drugs with distinct mechanisms of action. researchgate.net The indole scaffold is considered a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov

Key design principles for novel this compound scaffolds include:

Structural Versatility : The indole ring can be easily derivatized at multiple positions, allowing for the introduction of various functional groups to modulate the compound's properties. researchgate.net

Bioisosteric Replacement : Replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to improved activity or reduced toxicity.

Structure-Based Drug Design : Utilizing computational models of target proteins to design molecules that fit precisely into the active site. This approach has been successful in developing drugs for various diseases. nih.gov

Fragment-Based Drug Discovery : Small molecular fragments that bind to the target protein are identified and then grown or combined to create a more potent lead compound.

The synthesis of functionalized indoles is a key area of research, with a focus on developing new methods for selective functionalization at different positions of the indole ring. rsc.org Traditional methods often result in a mixture of products, but newer techniques, such as directing group-assisted C-H functionalization, allow for more precise control over the reaction, enabling the synthesis of specific isomers. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Functionalized Indoles

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies help in optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Similarly, in a study of stilbene derivatives, the position of a nitrogen atom in the indole ring affected the compound's activity against a cancer cell line. nih.gov Shifting the nitrogen from the 1-position to the 3-position resulted in weaker activity. nih.gov

The synthesis of specific positional isomers of alkyl indoles can be challenging. However, methods for the regioselective synthesis of C6-alkylated indoles have been developed, utilizing electronic and steric effects to control the outcome of the reaction. rsc.org

Substituents at the 7-position of the indole ring can influence the compound's electronic and steric properties, which in turn can affect its biological activity. The introduction of substituents can alter the electron density of the indole ring, affecting its ability to interact with target proteins. researchgate.netmdpi.com

Electronic Effects:

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the indole ring, making it more susceptible to electrophilic attack.

Electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density of the indole ring, making it less reactive towards electrophiles.

Computational studies have shown that substituents can significantly alter the excited state properties of indole derivatives, which is important for the design of fluorescent probes. researchgate.net

Steric Effects:

The size and shape of the substituent at the 7-position can also play a crucial role. A bulky substituent may cause steric hindrance, preventing the molecule from binding to its target. nih.gov On the other hand, a well-placed substituent can enhance binding by making favorable contacts with the protein.

In the context of C7-functionalization of indoles, steric hindrance has been noted as a reason for lack of reactivity in some cases. nih.gov For instance, while 6-chloro- and 6-methyl-indolines did not yield the desired product, the smaller 6-fluoro-indoline did react, albeit with a lower yield. nih.gov

Synthesis and Characterization of Specific Derivative Classes

Indole-2-carboxylic acid and its derivatives are an important class of compounds with a wide range of biological activities. rsc.orgrsc.org They can be synthesized through various methods, including the reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org

The synthesis of this compound-2-carboxylic acid has been reported, and the compound is commercially available. bldpharm.com The carboxylic acid group can be further modified to create esters and amides, which may have different biological properties. For example, a series of indole-2-carboxylic acid derivatives were designed and synthesized as novel HIV-1 integrase strand transfer inhibitors. rsc.org

The characterization of these derivatives typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm their structure and purity. fabad.org.tr

Synthesis and Characterization of Indole-2-Carboxylic Acid Derivatives
CompoundStarting MaterialSynthetic MethodCharacterization TechniquesReference
Ethyl indole-2-carboxylatePotassium salt of ethyl o-nitrophenylpyruvateReductive cyclization with platinum catalystNot specified orgsyn.org
Indole-2-carboxylic acid derivativesIndole-2-carboxylic acidNot specified rsc.orgrsc.org
4-Isopropylphenyl 1H-indole-2-carboxylate1H-indole-2-carboxylic acid and 4-isopropylphenolEsterificationIR, 1H-NMR, HRMS fabad.org.tr

Halogenated indoles are another important class of derivatives, as the introduction of a halogen atom can significantly alter the compound's properties. nih.gov Fluorine, in particular, is often used in medicinal chemistry to improve metabolic stability and binding affinity. mdpi.com

7-Fluoroindole, for example, has been shown to have anti-virulence activity against Pseudomonas aeruginosa. ossila.com It can also be used to synthesize polyindole, a conducting polymer with applications in batteries. ossila.com

The synthesis of halogenated indoles can be achieved through various methods, including electrophilic halogenation and the use of halogenated starting materials. sapub.orgmdpi.com For instance, ethyl 7-iodo-indole-2-carboxylate can be synthesized from the corresponding indole by reaction with iodine monochloride. mdpi.com

The synthesis of 7-fluoro-1H-indole has been described, and the compound is used as an intermediate in the synthesis of active pharmaceutical ingredients and other materials. ossila.com

Properties and Synthesis of Halogenated Indole Derivatives
CompoundProperties/ApplicationsSynthetic MethodReference
7-Fluoro-1H-indoleAnti-virulence activity, synthesis of polyindoleNot specified ossila.com
Ethyl 7-iodo-indole-2-carboxylateIntermediate for synthesis of duocarmycin analoguesIodination of ethyl indole-2-carboxylate with ICl mdpi.com
Halogenated 1H-cyclohepta[2,1-b:3,4-b']diindolesDrug candidatesCondensation of 2,2'-biindole with 3-(dimethylamino)-2-haloacroleins sapub.org

Indole-Fused Heterocycles and Polynuclear Indole Derivatives

The synthesis of indole-fused heterocycles and polynuclear indole derivatives often involves the strategic functionalization of the indole nucleus followed by cyclization reactions. For this compound, the C2 and C3 positions of the pyrrole (B145914) ring are the most nucleophilic and thus common sites for initial reactions.

One established method for creating polynuclear indole structures is the Friedel–Crafts alkylation of the indole core with suitable electrophiles. For instance, γ-hydroxybutyrolactams can serve as precursors to N-acyliminium ions, which can then undergo electrophilic substitution with electron-rich indoles to form complex polycyclic systems. While a specific example using this compound is not detailed in the literature, the reaction of a 5-isopropyl-2-phenyl-1H-indole with a diaryl-substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been reported to yield a polynuclear indole derivative. nih.gov This suggests that this compound could potentially undergo similar transformations.

Another approach to indole-fused heterocycles is through multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, a multicomponent reaction of an indole, formaldehyde, and an amino hydrochloride can yield indole-fused seven-membered heterocycles like oxadiazepines. rsc.org The scope of the indole substrate in such reactions is often broad, suggesting that this compound could be a viable starting material.

The table below summarizes a selection of polynuclear indole derivatives synthesized through the Friedel–Crafts alkylation of γ-hydroxybutyrolactams, illustrating the types of complex structures that can be formed.

Compound NameStarting IndoleYield (%)Melting Point (°C)
5-(5-Isopropyl-2-phenyl-1H-indol-3-yl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one5-Isopropyl-2-phenyl-1H-indole54202.2–205.4
7,9a-diaryl-2,6,9,9a-tetrahydro-8H-indolo[7,6,5-cd]indol-8-oneIndole-4-carbaldehyde32-55163.5-185.1

Data sourced from a study on the one-pot synthesis of polynuclear indole derivatives. nih.govmdpi.com

Derivatives with Modified Side Chains at Indole Core Positions

Modification of side chains at various positions of the indole core is a key strategy for developing new bioactive molecules. For this compound, functionalization can be directed to the existing isopropyl group or to other positions on the indole ring, which can then be elaborated into more complex side chains.

A common position for introducing and modifying side chains is the C3 position of the indole ring. The C3 position is highly reactive towards electrophiles, allowing for the introduction of a variety of functional groups. For example, gramine, an indole alkaloid with a dimethylaminomethyl group at the C3 position, is a common starting material for synthesizing other C3-substituted indoles through substitution reactions. nih.gov This suggests that a similar strategy could be employed with a C3-functionalized this compound.

Transition-metal-catalyzed C-H functionalization is a powerful tool for directly introducing new side chains onto the indole nucleus. While functionalization at the C7 position of an unprotected indole is challenging, iridium-catalyzed borylation has been shown to selectively functionalize the C7 position of 2-substituted indoles. msu.edu This introduces a boronate ester group that can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, effectively creating a modified side chain at the C7 position.

The table below presents examples of C3-methylene-bridged indole derivatives, showcasing the types of modifications possible at a side chain attached to the indole core.

Indole DerivativeBridged Heterocycle
3-((1H-imidazol-2-ylthio)methyl)-1H-indoleImidazole-2-thione
3-((1,3-benzothiazol-2-ylthio)methyl)-1H-indoleBenzothiazole-2-thione

N-Substituted and N-Metallated Derivatives in Research

The nitrogen atom of the indole ring (N1 position) is another key site for modification, leading to N-substituted and N-metallated derivatives.

N-Substituted Derivatives:

N-substitution of indoles can significantly alter their electronic properties, solubility, and biological activity. A variety of methods exist for the N-alkylation and N-arylation of indoles. A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org This method could potentially be adapted for the synthesis of N-substituted this compound derivatives.

Another approach involves the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular cyclization of N-aryl or N-alkyl enamines to form N-substituted indoles. msu.edu This method is efficient and proceeds under mild conditions.

N-Metallated Derivatives:

The table below provides examples of N-substituted indole derivatives, highlighting the diversity of substituents that can be introduced at the indole nitrogen.

Compound NameN1-Substituent
1-isopropyl-7-methyl-1H-indole-3-carbaldehydeIsopropyl
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeIsopropyl

These compounds are examples of N-isopropyl substituted indoles, though not specifically with a 7-isopropyl group. vulcanchem.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for indole (B1671886) synthesis, such as the Fischer and Leimgruber–Batcho syntheses, remain valuable, the future of organic synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies. researchgate.netnih.gov For 7-isopropyl-1H-indole, a key challenge is the regioselective introduction of the isopropyl group. One patented method involves the catalytic dehydrocyclization of 2,6-dialkylanilines, which can produce 7-alkylindoles. google.com However, this method can suffer from low selectivity. google.com

Future research should focus on novel synthetic strategies that offer high yields and selectivity under mild conditions. Promising avenues include:

Transition-Metal Catalysis: The use of transition-metal catalysts, particularly palladium, has revolutionized the synthesis of complex molecules. hilarispublisher.com The development of palladium-catalyzed cross-coupling reactions could enable the direct and efficient introduction of the isopropyl group onto a pre-formed indole ring or a suitable precursor. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, often with high atom economy and reduced waste. acs.orgrsc.org Designing a novel MCR that incorporates a 7-isopropyl-substituted building block could provide a highly efficient and convergent route to a variety of functionalized this compound derivatives. researchgate.net

Photocatalysis and Electrochemistry: These emerging techniques offer green and sustainable alternatives to traditional synthetic methods. organic-chemistry.orgacs.org Visible-light photocatalysis, for instance, can activate molecules under mild conditions, potentially enabling new types of bond formations for the synthesis of this compound. acs.org Electrosynthesis, which uses electricity to drive chemical reactions, can also provide a cleaner and more efficient pathway. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers unparalleled selectivity and sustainability. acs.org Engineering an enzyme to catalyze the specific synthesis of this compound would be a significant advancement.

The table below summarizes potential modern synthetic approaches and their advantages.

Synthetic ApproachKey AdvantagesPotential for this compound Synthesis
Transition-Metal Catalysis High efficiency, broad substrate scope. hilarispublisher.comDirect isopropylation of an indole precursor.
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. acs.orgrsc.orgConvergent synthesis of diverse derivatives.
Photocatalysis/Electrochemistry Mild reaction conditions, sustainable energy sources. organic-chemistry.orgacs.orgGreen and efficient C-H functionalization.
Biocatalysis High selectivity, environmentally benign. acs.orgEnantioselective synthesis of chiral derivatives.

Deeper Exploration of Reactivity Patterns and Undiscovered Reaction Mechanisms

The indole nucleus is known for its rich and diverse reactivity, primarily acting as a nucleophile in electrophilic aromatic substitution reactions. researchgate.net The presence of the electron-donating isopropyl group at the 7-position is expected to influence the electron density distribution within the indole ring, potentially altering its reactivity in predictable and novel ways.

Future research should aim to:

Systematically Map Electrophilic Substitution: A comprehensive study of the regioselectivity of various electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the this compound core is needed. This will provide a fundamental understanding of how the isopropyl group directs incoming electrophiles.

Investigate Cycloaddition Reactions: Indoles can participate in cycloaddition reactions, acting as dienophiles or dienes. wikipedia.org Exploring the potential of this compound in [2+2], [2+3], and Diels-Alder reactions could lead to the synthesis of novel polycyclic indole alkaloids. wikipedia.orgresearchgate.net

Uncover Novel Reaction Pathways: The unique electronic and steric environment created by the 7-isopropyl group may enable previously unobserved reaction pathways. For example, exploring its reactivity with radical species or under transition-metal catalysis could reveal new transformations. A deeper understanding of its interaction with reactive species like 1,2-dicarbonyl compounds could also be beneficial. researchgate.net

Advanced Computational Modeling for Property Prediction and Rational Drug Design

In silico techniques are indispensable tools in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental work. nih.govindexcopernicus.comnih.gov For this compound, computational modeling can accelerate the discovery of new applications.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net This can help in designing new compounds with enhanced potency and selectivity.

Molecular Docking: This technique can be used to predict the binding orientation of this compound derivatives to specific biological targets, such as enzymes or receptors. researchgate.netneliti.com This is a crucial step in rational drug design, allowing for the optimization of ligand-target interactions. nih.govnih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is essential to reduce the rate of late-stage failures. indexcopernicus.comneliti.com Computational tools can be used to predict these properties for novel this compound derivatives.

Prediction of Electronic and Photophysical Properties: For materials science applications, computational methods can predict key properties such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics. researchgate.netnih.gov This can guide the design of new organic electronic materials.

The following table outlines key computational tools and their applications in the study of this compound.

Computational ToolApplicationRelevance to this compound
QSAR Predicts biological activity based on chemical structure. nih.govresearchgate.netDesign of potent therapeutic agents.
Molecular Docking Predicts binding mode to a biological target. researchgate.netneliti.comIdentification of potential drug targets and lead optimization.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles. indexcopernicus.comneliti.comEarly-stage assessment of drug-likeness.
DFT/TD-DFT Predicts electronic and photophysical properties. researchgate.netDesign of novel organic electronic materials.

Discovery of Novel Biological Targets and Elucidation of Comprehensive Mechanisms of Action

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.commdpi.comnih.gov The specific biological activities of this compound are largely unexplored, representing a significant opportunity for future research.

Priorities for future pharmacological studies should include:

Broad-Spectrum Biological Screening: A systematic screening of this compound and a library of its derivatives against a wide range of biological targets is necessary to identify novel therapeutic applications.

Target Identification and Validation: For any identified bioactive compounds, the next crucial step is to identify and validate their specific molecular targets. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: A thorough understanding of the mechanism of action is essential for the development of any new therapeutic agent. This involves elucidating the downstream signaling pathways and cellular effects that result from the interaction of the compound with its target. For example, some indole derivatives are known to inhibit protein kinases or tubulin polymerization. mdpi.com

Exploration of Psychedelic Potential: Given that some tryptamine (B22526) derivatives, which contain an indole core, have psychedelic properties, it would be interesting to investigate whether this compound or its derivatives exhibit any activity at serotonin (B10506) receptors, such as the 5-HT2A receptor. wikipedia.org

Integration of this compound into Advanced Materials Science Systems

The unique electronic properties of the indole ring make it an attractive building block for advanced materials. researchgate.net Indole derivatives possess a planar, π-conjugated system and are known to be effective electron donors, which are desirable characteristics for applications in organic electronics. researchgate.netias.ac.in

Future research in materials science could focus on:

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of some indole derivatives suggest their potential use as emitters in OLEDs. researchgate.net The introduction of a 7-isopropyl group could be used to tune the emission color and improve the quantum efficiency.

Dye-Sensitized Solar Cells (DSSCs): Indole-based organic dyes have been successfully used as sensitizers in DSSCs. researchgate.net The electron-donating nature of the 7-isopropyl group could enhance the performance of such devices by improving light absorption and charge transfer.

Organic Field-Effect Transistors (OFETs): The ability of indole derivatives to form ordered structures in the solid state could be exploited for their use as semiconductors in OFETs. The isopropyl group could influence the molecular packing and, consequently, the charge carrier mobility.

Antimicrobial Polymers: Indole moieties can be grafted onto polymer backbones to create antimicrobial materials. rsc.org The hydrophobicity of the isopropyl group may enhance the antimicrobial activity of such polymers.

Q & A

Q. What are the common synthetic routes for 7-isopropyl-1H-indole, and how are reaction conditions optimized?

this compound is typically synthesized via Friedel-Crafts alkylation and cyclization processes. A notable method involves condensation of fluorobenzene with chloroacetyl chloride, followed by cyclization with N-isopropylaniline . Reaction optimization includes:

  • Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
  • Catalyst selection : Using Lewis acids like AlCl₃ to enhance regioselectivity.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How is this compound characterized for structural confirmation?

Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., isopropyl group at the 7-position) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₁H₁₃N, MW 159.23 g/mol) .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. What role does this compound play as a synthetic intermediate?

This compound serves as a precursor for pharmacologically active molecules. For example, it is a key intermediate in synthesizing fluvastatin , a cholesterol-lowering drug, via further functionalization at the indole core .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example:

  • SHELX workflow : Data collection at low temperature (100 K) to minimize thermal motion, followed by structure solution via direct methods and refinement with anisotropic displacement parameters .
  • Validation tools : R-factor analysis (<0.05) and residual electron density maps to confirm accuracy .

Q. What strategies are employed to enhance the biological activity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Modifying substituents at the 3-position (e.g., introducing fluorophenyl groups) to improve receptor binding .
  • In vitro assays : Testing against cancer cell lines (e.g., IC₅₀ determination via MTT assays) and enzymatic targets (e.g., kinase inhibition) .
  • Computational modeling : Docking studies with proteins like COX-2 or EGFR to predict binding modes .

Q. How are contradictions in reported synthetic yields addressed?

  • Comparative studies : Replicating methods under controlled conditions (e.g., inert atmosphere, standardized reagents) .
  • Statistical analysis : Using ANOVA to evaluate the impact of variables like catalyst loading or solvent polarity .

Q. What are the challenges in achieving regioselectivity during alkylation of the indole core?

  • Steric effects : The isopropyl group at the 7-position directs electrophiles to the 3-position due to steric hindrance .
  • Reagent design : Using bulky bases (e.g., LDA) to deprotonate specific N–H sites and control substitution patterns .

Methodological and Safety Considerations

Q. How are stability and storage conditions determined for this compound?

  • Stability testing : Accelerated degradation studies under heat (40°C), humidity (75% RH), and light (UV exposure) for 4 weeks .
  • Storage recommendations : Sealed containers under nitrogen at –20°C to prevent oxidation .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coats, and P95 respirators to avoid inhalation .
  • Ventilation : Use fume hoods during synthesis to limit exposure to vapors .

Q. How are physicochemical properties (e.g., logP, solubility) predicted for novel derivatives?

  • Computational tools : SwissADME or MarvinSuite for logP calculation (e.g., predicted logP = 3.2 for this compound) .
  • Experimental validation : Shake-flask method for solubility in PBS (pH 7.4) and DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.